molecular formula C10H16F3N3 B11748755 butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine

butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11748755
M. Wt: 235.25 g/mol
InChI Key: SERVKKXPDJDCKP-UHFFFAOYSA-N
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Description

Butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine is a compound that features a pyrazole ring substituted with a trifluoromethyl group and a butylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the pyrazole ring and the butylamine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring or the butylamine side chain.

Scientific Research Applications

Butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its pyrazole ring, trifluoromethyl group, and butylamine side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H16F3N3

Molecular Weight

235.25 g/mol

IUPAC Name

N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]butan-1-amine

InChI

InChI=1S/C10H16F3N3/c1-3-4-5-14-7-8-6-9(10(11,12)13)16(2)15-8/h6,14H,3-5,7H2,1-2H3

InChI Key

SERVKKXPDJDCKP-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=NN(C(=C1)C(F)(F)F)C

Origin of Product

United States

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